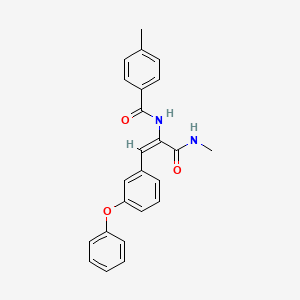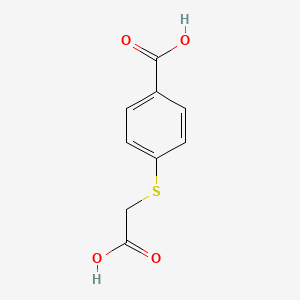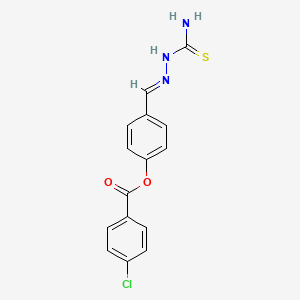
N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide is a compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring, followed by further derivatization to introduce the tolyloxy-acetamide group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzimidazole derivatives .
Scientific Research Applications
N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to mimic the structure of naturally occurring nucleotides, allowing it to interact with DNA and RNA. This interaction can inhibit the replication of viruses and bacteria, making it a potent antimicrobial agent . Additionally, the compound can modulate various signaling pathways involved in inflammation and cancer, contributing to its therapeutic potential .
Comparison with Similar Compounds
N-(1-Methyl-1H-benzoimidazol-2-yl)-2-o-tolyloxy-acetamide can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Known for its antimicrobial properties.
N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methylamine: Used in proteomics research.
2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]-N′-[(Z)-phenylmethylidene]acetohydrazide: Studied for its anticonvulsant activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-7-3-6-10-15(12)22-11-16(21)19-17-18-13-8-4-5-9-14(13)20(17)2/h3-10H,11H2,1-2H3,(H,18,19,21) |
InChI Key |
MMHDVJPWZQYOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11980656.png)

![methyl (2E)-2-(3-ethoxy-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980676.png)


![3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980685.png)
![[(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B11980689.png)
![Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980699.png)

![N-(4-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11980707.png)

